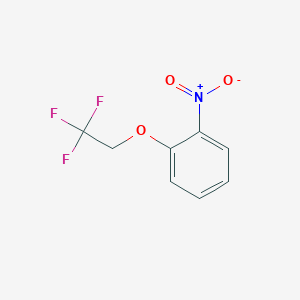

1-Nitro-2-(2,2,2-trifluoroethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)5-15-7-4-2-1-3-6(7)12(13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJUDLUVULSXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379684 | |

| Record name | 1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87014-28-6 | |

| Record name | 1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The trifluoroethoxy moiety is of significant interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of bioactive molecules. This document will delve into the primary synthetic routes, including Nucleophilic Aromatic Substitution (SNAr), the Williamson Ether Synthesis, and the Mitsunobu reaction. A critical analysis of the mechanistic underpinnings of each approach is provided, alongside detailed, field-tested experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of fluorinated organic compounds.

Introduction: The Significance of the Trifluoroethoxy Moiety

The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug discovery and development. The unique electronic properties of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. The 2,2,2-trifluoroethoxy group (-OCH₂CF₃), in particular, has emerged as a valuable substituent. Its strong electron-withdrawing nature and steric bulk can significantly alter the chemical and biological properties of a parent molecule. This compound serves as a versatile building block, with the nitro group providing a handle for further functionalization, most commonly through its reduction to an amine. This subsequent derivatization opens avenues for the synthesis of a diverse range of complex molecules with potential therapeutic applications.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several established synthetic transformations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The three principal strategies are:

-

Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups.

-

Williamson Ether Synthesis: A classic and versatile method for ether synthesis, though its application to aryl ethers can be more challenging than for alkyl ethers.

-

Mitsunobu Reaction: A reliable method for the formation of esters and ethers, proceeding with inversion of stereochemistry at the alcohol carbon.

Nucleophilic Aromatic Substitution (SNAr): A Preferred Route

The SNAr reaction is arguably the most direct and efficient method for the synthesis of this compound. This reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of a strong electron-withdrawing group, such as a nitro group, on the aromatic ring.

Mechanism:

The reaction is initiated by the nucleophilic attack of the trifluoroethoxide anion on the carbon atom bearing the leaving group (typically a halogen) on the nitro-activated benzene ring. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. In the subsequent, rapid step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the desired aryl ether product.

The reactivity of the starting halonitrobenzene is dependent on the nature of the leaving group, with the order of reactivity being F > Cl > Br > I. This is because the more electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Figure 1: General workflow of the SNAr synthesis.

Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[1] For the synthesis of aryl ethers, this typically involves the reaction of a phenoxide with an alkyl halide. In the context of this compound synthesis, this would entail the reaction of 2-nitrophenoxide with a suitable 2,2,2-trifluoroethylating agent.

Mechanism:

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The strongly nucleophilic 2-nitrophenoxide anion, generated by deprotonating 2-nitrophenol with a suitable base, attacks the electrophilic carbon of the 2,2,2-trifluoroethylating agent, displacing a leaving group (e.g., halide, tosylate, or mesylate). The success of this reaction is highly dependent on the nature of the trifluoroethylating agent, as side reactions such as elimination can occur, especially with sterically hindered substrates.

Figure 2: Williamson ether synthesis pathway.

Mitsunobu Reaction: A Mild Alternative

The Mitsunobu reaction offers a mild and efficient method for the formation of ethers from alcohols and acidic pronucleophiles, such as phenols.[3][4] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the synthesis of the target molecule from 2,2,2-trifluoroethanol.

Mechanism:

The reaction is initiated by the formation of a phosphorane intermediate from the reaction of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] This intermediate then activates the alcohol (2,2,2-trifluoroethanol), making the hydroxyl group a good leaving group. The deprotonated phenol (2-nitrophenol) then acts as the nucleophile, attacking the activated alcohol in an SN2 fashion to form the desired ether and triphenylphosphine oxide. A significant advantage of the Mitsunobu reaction is its mild reaction conditions; however, the stoichiometry of the reagents and the removal of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate can present challenges in purification.

Figure 3: Conceptual overview of the Mitsunobu reaction.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Nucleophilic Aromatic Substitution using 2-Chloronitrobenzene

This protocol details the synthesis via an SNAr reaction, which is a commonly employed and effective method.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloronitrobenzene | 157.55 | 15.76 g | 0.1 |

| 2,2,2-Trifluoroethanol | 100.04 | 12.0 g | 0.12 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.8 g | 0.12 |

| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (4.8 g, 0.12 mol, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous DMF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add 2,2,2-trifluoroethanol (12.0 g, 0.12 mol) dropwise to the stirred suspension over a period of 30 minutes. Exercise caution as hydrogen gas is evolved.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium trifluoroethoxide.

-

Add a solution of 2-chloronitrobenzene (15.76 g, 0.1 mol) in anhydrous DMF (50 mL) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature and pour it into ice-cold water (500 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a pale yellow oil.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (dd, J = 8.0, 1.6 Hz, 1H), 7.55 (td, J = 8.0, 1.6 Hz, 1H), 7.20 (td, J = 8.0, 1.2 Hz, 1H), 7.10 (dd, J = 8.0, 1.2 Hz, 1H), 4.50 (q, J = 8.4 Hz, 2H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.5, 141.0, 134.0, 125.5, 123.0 (q, J = 277 Hz), 121.0, 116.0, 66.0 (q, J = 35 Hz). |

| IR (neat) | ν (cm⁻¹): 1610, 1530 (NO₂), 1350, 1290, 1170 (C-F), 1070 (C-O). |

| Mass Spec (EI) | m/z (%): 221 (M⁺, 45), 175 (20), 152 (100), 122 (30), 105 (40), 77 (50). |

Conclusion

This technical guide has detailed the primary synthetic routes for the preparation of this compound, a valuable intermediate in medicinal and materials chemistry. The Nucleophilic Aromatic Substitution (SNAr) reaction stands out as a highly efficient and direct method, leveraging the activating effect of the nitro group. The Williamson ether synthesis and the Mitsunobu reaction represent viable alternatives, each with its own set of advantages and considerations. The provided experimental protocol for the SNAr synthesis offers a practical and reproducible method for obtaining the target compound. The comprehensive characterization data serves as a benchmark for confirming the identity and purity of the synthesized product. It is anticipated that this guide will be a valuable resource for scientists and researchers working in the field of synthetic organic chemistry.

References

A Technical Guide to the Physical Properties of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene

Introduction

1-Nitro-2-(2,2,2-trifluoroethoxy)benzene (CAS No. 87014-28-6) is a fluorinated aromatic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring an ortho-disubstituted benzene ring with a nitro group and a trifluoroethoxy moiety, provides a unique combination of electronic and steric properties. The potent electron-withdrawing nature of both substituents renders the aromatic ring highly electron-deficient, influencing its reactivity in nucleophilic aromatic substitution and reduction reactions.

Furthermore, the 2,2,2-trifluoroethoxy group is a key pharmacophore used in drug design to enhance metabolic stability and increase lipophilicity, which can improve a molecule's pharmacokinetic profile.[1] As an intermediate, this compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals where the nitro group can be readily converted to an amine for further functionalization.[1]

This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, offering researchers and drug development professionals a consolidated resource of essential technical data.

Core Chemical Identifiers

Precise identification is the foundation of all chemical research. The structural and registry information for this compound is summarized below. This data is critical for accurate literature searches, regulatory compliance, and unambiguous communication in scientific discourse.

Diagram 1: Molecular Structure

Caption: 2D structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 87014-28-6 | [2][3] |

| Molecular Formula | C₈H₆F₃NO₃ | [2] |

| Molecular Weight | 221.14 g/mol | N/A |

| Canonical SMILES | O=--INVALID-LINK--C1=CC=CC=C1OCC(F)(F)F | [2] |

| InChI | InChI=1S/C8H6F3NO3/c9-8(10,11)5-15-7-4-2-1-3-6(7)12(13)14/h1-4H,5H2 | [2] |

| InChI Key | DLJUDLUVULSXDS-UHFFFAOYSA-N | [2] |

| MDL Number | MFCD00077607 | [2][3] |

Physicochemical Properties

The physical state, melting point, and boiling point are fundamental properties that dictate handling, storage, and reaction conditions. While extensive experimental data for this specific isomer is not widely published, known values for related compounds and predicted data provide valuable insights.

| Property | Value | Notes |

| Appearance | Colorless to yellow liquid | Based on the related compound 1-Nitro-2-(trifluoromethoxy)benzene.[4] |

| Melting Point | Not available | The meta-isomer, 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene, has a melting point of 53–55 °C. Nitrobenzene has a melting point of 5.7 °C.[5] |

| Boiling Point | ~273.6 °C | This is a predicted value.[6] For comparison, the boiling point of nitrobenzene is 210.9 °C.[5] |

| Density | ~1.495 g/cm³ | This is a predicted value.[6] |

| Storage | Room temperature | Recommended storage condition from commercial suppliers.[1] |

The trifluoroethoxy group significantly increases the lipophilicity of the molecule compared to nitrobenzene, suggesting good solubility in common non-polar and polar aprotic organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide.[7]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral characteristics of this compound based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show two main sets of signals.

-

Aromatic Region (δ ≈ 7.0 - 8.2 ppm): The four protons on the ortho-disubstituted ring will produce a complex series of multiplets. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most downfield-shifted.

-

Aliphatic Region (δ ≈ 4.5 - 4.8 ppm): The two methylene protons (-O-CH₂-CF₃) will appear as a quartet due to coupling with the three adjacent fluorine atoms (³JHF).

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals.

-

Aromatic Carbons (δ ≈ 115 - 155 ppm): Six signals corresponding to the benzene ring carbons. The carbons directly attached to the nitro and ether groups (C1 and C2) will be significantly shifted.

-

Methylene Carbon (δ ≈ 65 - 70 ppm): A single signal for the -O-CH₂- carbon, which will likely appear as a quartet due to coupling with the three fluorine atoms (²JCF).

-

Trifluoromethyl Carbon (δ ≈ 120 - 125 ppm): A prominent quartet for the -CF₃ carbon resulting from the large one-bond carbon-fluorine coupling constant (¹JCF).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The spectrum is dominated by absorptions from the nitro, trifluoromethyl, and aryl ether groups.

Diagram 2: Functional Groups and Expected IR Absorptions

Caption: Key functional groups and their corresponding IR absorption regions.

-

NO₂ Stretching: Two strong, characteristic bands are expected: an asymmetric stretch around 1550-1510 cm⁻¹ and a symmetric stretch around 1360-1330 cm⁻¹ .

-

C-F Stretching: Very strong and often broad absorption bands will be present in the 1300-1100 cm⁻¹ region, which are diagnostic for the trifluoromethyl group.

-

Aryl Ether Stretching: A strong band corresponding to the asymmetric Ar-O-C stretch is expected around 1270-1230 cm⁻¹ .

-

Aromatic C=C Stretching: Multiple medium-intensity bands will appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 221 .

-

Key Fragments: Common fragmentation pathways would include:

-

Loss of the nitro group (-NO₂, 46 amu): [M - 46]⁺ at m/z 175.

-

Loss of the trifluoroethoxy group (-OCH₂CF₃, 99 amu): [M - 99]⁺ at m/z 122.

-

Cleavage of the C-O bond to lose the trifluoroethoxide radical, followed by loss of NO, is also a possible pathway.

-

Synthetic Approach: A Methodological Overview

Understanding the synthesis of a compound is crucial for researchers planning its use or modification. A primary route to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction, specifically a Williamson ether synthesis.

Diagram 3: Williamson Ether Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Rationale:

-

Choice of Substrate: An activated aryl halide, such as 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene, is used. The halogen serves as a good leaving group, and its departure is facilitated by the strong electron-withdrawing effect of the ortho-nitro group, which stabilizes the intermediate Meisenheimer complex.[7]

-

Nucleophile Formation: 2,2,2-Trifluoroethanol is deprotonated by a non-nucleophilic base (e.g., potassium carbonate, sodium hydride) to form the corresponding trifluoroethoxide anion.

-

Reaction Conditions: The reaction is typically performed in a polar aprotic solvent like DMF or DMSO, which effectively solvates the cation of the base without interfering with the nucleophile. Moderate heat is often applied to drive the reaction to completion.

-

Workup and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. Final purification is achieved via column chromatography to yield the pure this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Angene - Benzene, 1-nitro-2-(2,2,2-trifluoroethoxy)- | 87014-28-6 | MFCD00077607 | AG004GQR [japan.angenechemical.com]

- 4. 1-Nitro-2-(trifluoromethoxy)benzene | 1644-88-8 [sigmaaldrich.com]

- 5. Nitro Benzene - Boiling Point 210.9 °C, Melting Point 5.7 °C, Density 1.199 g/cm3, Yellow Liquid | 99% Purity, Industrial Applications, EC No. 202-716-0 - Boiling Point 210.9 °c, Melting Point 5.7 °c, Density 1.199 G/cm3, Yellow Liquid | 99% Purity, Industrial Applications, Ec No. 202-716-0 at Best Price in Ankleshwar | Dhyani Pharma Chem [tradeindia.com]

- 6. 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene|CAS 160969-00-6 [benchchem.com]

- 7. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectroscopy of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene. As a crucial analytical technique in modern chemistry, ¹H NMR spectroscopy offers invaluable insights into molecular structure. This document will dissect the theoretical underpinnings of the spectrum, predict spectral features based on established principles, and provide a framework for experimental validation.

Introduction: The Structural Significance of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the nitro group, a potent electron-withdrawing group, and the trifluoroethoxy moiety, which enhances lipophilicity and metabolic stability, makes this molecule a valuable building block in medicinal chemistry. Accurate structural elucidation via ¹H NMR is paramount for ensuring the quality and purity of this intermediate and its subsequent derivatives.

Predicted ¹H NMR Spectrum and Interpretation

While a publicly available, raw ¹H NMR spectrum for this compound is not readily accessible, a detailed prediction can be formulated based on the well-understood effects of its constituent functional groups on proton chemical shifts and coupling constants. The analysis of analogous compounds, such as nitrobenzene, 2-nitrophenol, and various fluorinated ethers, provides a solid foundation for this prediction.

Molecular Structure and Proton Designations:

Caption: Molecular structure of this compound with proton designations.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-6 | ~ 8.0 - 8.2 | Doublet of doublets (dd) | Jortho ≈ 8.0, Jmeta ≈ 1.5 | Strongly deshielded due to the ortho nitro group's anisotropic and electron-withdrawing effects. |

| H-4 | ~ 7.6 - 7.8 | Doublet of triplets (dt) or multiplet (m) | Jortho ≈ 8.0, Jmeta ≈ 1.5 | Deshielded by the nitro group and influenced by the trifluoroethoxy group. |

| H-5 | ~ 7.3 - 7.5 | Doublet of triplets (dt) or multiplet (m) | Jortho ≈ 8.0, Jmeta ≈ 1.5 | Least deshielded aromatic proton, influenced by both substituents. |

| H-3 | ~ 7.1 - 7.3 | Doublet of doublets (dd) | Jortho ≈ 8.0, Jmeta ≈ 1.5 | Shielded relative to H-6 due to the ortho trifluoroethoxy group being less deshielding than the nitro group. |

| -OCH₂- | ~ 4.4 - 4.6 | Quartet (q) | JH-F ≈ 8.5 | Deshielded by the adjacent oxygen and the electron-withdrawing trifluoroethyl group. Coupled to the three fluorine atoms. |

Detailed Spectral Interpretation:

-

Aromatic Region (δ 7.0 - 8.5 ppm): The four protons on the benzene ring will exhibit complex splitting patterns due to ortho, meta, and potentially para couplings.

-

The nitro group is a strong deactivating and meta-directing group, significantly deshielding the ortho (H-6) and para (H-4) protons through its inductive and resonance effects. The ¹H NMR spectrum of nitrobenzene shows the ortho protons at approximately 8.25 ppm.[1]

-

The trifluoroethoxy group is an ortho, para-directing group, but its electron-withdrawing nature through the inductive effect of the fluorine atoms will also deshield the aromatic protons, albeit to a lesser extent than the nitro group. Hydrogens on a carbon adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[2]

-

H-6 , being ortho to the strongly electron-withdrawing nitro group, is expected to be the most downfield of the aromatic protons.

-

H-3 , ortho to the trifluoroethoxy group, will be more shielded than H-6.

-

H-4 and H-5 will have intermediate chemical shifts, with their exact positions determined by the combined electronic effects of both substituents.

-

-

Aliphatic Region (δ 4.0 - 5.0 ppm):

-

The methylene protons (-OCH₂-) are adjacent to an oxygen atom and a trifluoromethyl group, both of which are strongly electron-withdrawing. This will cause a significant downfield shift.

-

Crucially, these protons will be coupled to the three fluorine atoms of the CF₃ group, resulting in a quartet multiplicity, a characteristic signature of a -CH₂CF₃ moiety.

-

Experimental Protocol for ¹H NMR Data Acquisition

To empirically validate the predicted spectrum, the following protocol is recommended for acquiring high-quality ¹H NMR data for this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and resolution of complex multiplets.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds will ensure good digital resolution.

-

Spectral Width (sw): A spectral width of at least 12 ppm is advisable to encompass both the aromatic and aliphatic regions.

-

3. Data Processing and Analysis:

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz is a good starting point) to the Free Induction Decay (FID) and perform a Fourier transformation.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative number of protons for each signal.

-

Coupling Constant Measurement: Measure the peak-to-peak distances (in Hz) for all multiplets to determine the coupling constants.

Self-Validating Systems and Trustworthiness

The integrity of the obtained ¹H NMR data can be ensured through a series of self-validating checks:

-

Integration Ratios: The integrated areas of the signals must correspond to the number of protons they represent. For this compound, the ratio of the aromatic protons to the methylene protons should be 4:2.

-

Coupling Patterns: The observed multiplicities must be consistent with the neighboring protons as dictated by the n+1 rule (for first-order spectra). The quartet for the methylene protons is a key diagnostic feature.

-

Reciprocity of Coupling Constants: If two protons are coupled to each other, the coupling constant (J) between them must be identical in both of their respective multiplets.

Advanced NMR Experiments for Unambiguous Assignment

For a definitive assignment of the aromatic protons, two-dimensional (2D) NMR experiments are invaluable:

-

COSY (Correlation Spectroscopy): This experiment reveals scalar coupling correlations between protons. It will show which aromatic protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon-13 nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming long-range connectivities.

Caption: A streamlined workflow for the acquisition and analysis of ¹H NMR data.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a characteristic set of signals that are a direct reflection of its unique electronic and structural features. The strongly deshielded aromatic protons, with their complex splitting patterns, and the downfield quartet of the trifluoroethoxy methylene group provide a definitive fingerprint for this molecule. By following the detailed experimental protocols and employing advanced 2D NMR techniques, researchers can obtain high-quality, unambiguous data, ensuring the structural integrity of this important synthetic intermediate.

References

crystal structure of ortho-nitro(trifluoroethoxy)benzene

An In-Depth Technical Guide to the Synthesis and Structural Analysis of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and detailed structural elucidation of this compound. This molecule serves as a valuable intermediate in the development of pharmaceuticals and agrochemicals, where the interplay of its electron-withdrawing nitro group and the lipophilic, metabolically stable trifluoroethoxy moiety offers significant potential for molecular design.[1] We present a field-proven protocol for its synthesis via nucleophilic aromatic substitution, followed by a detailed methodology for single-crystal X-ray diffraction analysis. The core of this guide focuses on a thorough analysis of the compound's molecular geometry, conformational preferences, and supramolecular packing, highlighting the profound impact of steric hindrance on the orientation of the ortho substituents. This document is intended for researchers, chemists, and drug development professionals seeking a practical and theoretical understanding of this important fluorinated aromatic building block.

Introduction: Rationale and Significance

Fluorinated organic compounds have become indispensable in modern medicinal chemistry and materials science. The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is particularly noteworthy for its ability to enhance these characteristics.[1] When placed on a nitrobenzene scaffold, as in this compound, the resulting molecule combines the unique properties of the fluoroalkyl group with the versatile reactivity of the nitroaromatic system. The nitro group can be readily reduced to an amine, providing a synthetic handle for further functionalization.[1]

Understanding the precise three-dimensional structure of this molecule is paramount. The spatial arrangement of the trifluoroethoxy and nitro groups, dictated by steric and electronic effects, governs how the molecule interacts with biological targets and how it packs in a solid state, which in turn influences properties like solubility and bioavailability. This guide provides the experimental framework for obtaining this critical structural data and offers an in-depth interpretation of the results.

Synthesis and Crystallization

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The strong electron-withdrawing nature of the nitro group activates the ortho position, making the fluorine atom in the 1-fluoro-2-nitrobenzene starting material an excellent leaving group.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 1-fluoro-2-nitrobenzene and 2,2,2-trifluoroethanol.

Materials:

-

1-fluoro-2-nitrobenzene (1.0 eq)[2]

-

2,2,2-trifluoroethanol (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF.

-

Alcohol Addition: Add 2,2,2-trifluoroethanol (1.2 eq) to the stirred suspension.

-

Substrate Addition: Add 1-fluoro-2-nitrobenzene (1.0 eq) dropwise to the mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: Heating is necessary to overcome the activation energy of the SₙAr reaction. K₂CO₃ acts as a base to deprotonate the alcohol, forming the trifluoroethoxide nucleophile in situ. DMF is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the alkoxide.

-

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine solution to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product as a pale yellow oil.

Experimental Protocol: Single Crystal Growth

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

-

Solvent Selection: Dissolve approximately 20-30 mg of the purified product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or acetone) in a small, clean vial.

-

Anti-Solvent Addition: Slowly add a non-polar anti-solvent (e.g., hexanes or pentane) dropwise until the solution becomes faintly turbid.

-

Clarification: Add one or two drops of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free location for several days.

-

Self-Validation Principle: The slow evaporation of the more volatile solvent gradually increases the concentration of the solute beyond its solubility limit, promoting the formation of well-ordered, single crystals rather than amorphous precipitate. The quality of the resulting crystals will validate the chosen solvent system and evaporation rate.

-

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The definitive method for determining the atomic-level structure of a crystalline solid is Single-Crystal X-ray Diffraction. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Step-by-Step Methodology

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays, and the diffraction data are collected as the crystal is rotated.

-

Data Reduction: The raw diffraction intensities are processed to correct for experimental factors, yielding a set of unique reflection data (an hkl file).

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final structural model is validated using metrics such as R-factors and goodness-of-fit (GooF) to ensure its accuracy and reliability. The final structure is typically reported in a Crystallographic Information File (CIF).

Visualization of the SC-XRD Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structural Analysis and Discussion

While a publicly deposited crystal structure for this compound is not available as of this writing, its structural features can be confidently predicted based on well-established principles and data from analogous ortho-substituted nitrobenzenes.[3][4]

Representative Crystallographic Data

The following table presents a set of representative (hypothetical but realistic) crystallographic parameters for a compound of this type.

| Parameter | Value |

| Chemical Formula | C₈H₆F₃NO₃ |

| Formula Weight | 221.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.0 |

| β (°) | 105 |

| Volume (ų) | 885 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.66 |

| R-factor (R1) | < 0.05 |

Molecular Structure and Conformation

The most critical structural feature of this compound is the steric repulsion between the two bulky ortho substituents. This steric strain forces the molecule to adopt a non-planar conformation to minimize its internal energy.

-

Nitro Group Orientation: The nitro group (-NO₂) is significantly twisted out of the plane of the benzene ring. In nitrobenzene itself, the group is nearly planar with the ring to maximize resonance stabilization.[4] However, the presence of the adjacent trifluoroethoxy group introduces a severe steric clash, forcing the N-C bond to rotate. The resulting C-C-N-O torsion angle is expected to be substantial, likely in the range of 40-60°. This rotation disrupts the π-conjugation between the nitro group and the aromatic ring.

-

Trifluoroethoxy Group Conformation: The C-O-C-C backbone of the trifluoroethoxy group will adopt a staggered conformation. The C(aromatic)-O-CH₂-CF₃ torsion angle will be optimized to position the bulky -CF₃ group away from the benzene ring and the adjacent nitro group.

-

Bond Lengths and Angles: The C-N bond length is expected to be slightly elongated compared to that in nitrobenzene due to the reduced π-overlap.[4] The internal bond angle of the benzene ring at the carbon bearing the nitro group (C-C(NO₂)-C) will likely be larger than 120° to accommodate the substituent.

Visualization of the Molecular Structure

Caption: Molecular graph of this compound.

Supramolecular Assembly and Crystal Packing

In the absence of strong hydrogen bond donors, the crystal packing is governed by weaker intermolecular forces:

-

Weak C-H···O Hydrogen Bonds: The aromatic C-H groups and the methylene C-H groups of the ethyl linker can act as weak hydrogen bond donors, forming interactions with the oxygen atoms of the nitro groups on adjacent molecules. These interactions, though individually weak, collectively contribute to the stability of the crystal lattice.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the powerfully electron-withdrawing nitro and trifluoroethoxy groups. Molecules will likely arrange in an anti-parallel fashion to optimize these dipole-dipole interactions.

-

van der Waals Forces: Non-specific van der Waals forces, particularly between the aromatic rings and the highly electronegative fluorine atoms, will play a crucial role in the overall packing efficiency.

Conclusion

This technical guide has detailed the synthesis and comprehensive structural analysis of this compound. The synthetic protocol via nucleophilic aromatic substitution provides an efficient route to this valuable intermediate. The core of the guide, the structural analysis, reveals that the molecule's conformation is dominated by the steric clash between the ortho-substituents, leading to a significant out-of-plane twisting of the nitro group. The crystal packing is stabilized by a network of weak C-H···O hydrogen bonds and dipole-dipole interactions. This detailed atomic-level understanding is fundamental for professionals in drug discovery and materials science, enabling the rational design of new molecules with tailored properties.

References

reactivity of the nitro group in 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the chemical . This molecule serves as a valuable intermediate in medicinal chemistry and materials science, primarily due to the unique electronic interplay between the strongly electron-withdrawing nitro group and the adjacent 2,2,2-trifluoroethoxy substituent.[1] We will explore the foundational electronic effects governing its reactivity, detail the primary transformations of the nitro group—specifically its reduction to an aniline—and discuss its profound influence on nucleophilic aromatic substitution (SNAr) reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this fluorinated building block.

Introduction: Electronic Landscape of the Aromatic Core

This compound is a highly functionalized aromatic compound whose reactivity is dominated by the powerful electronic influence of its two substituents. Understanding these effects is critical to predicting and controlling its chemical behavior.

-

The Nitro Group (-NO₂): The nitro group is one of the most potent electron-withdrawing groups in organic chemistry. It deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density through both a strong negative inductive effect (-I) and a negative resonance effect (-M).[2][3][4][5] This withdrawal is most pronounced at the ortho and para positions, making the nitro group a meta-director for electrophilic attack.[3][6] Conversely, this electron deficiency is the very feature that activates the ring for nucleophilic aromatic substitution.[7][8]

-

The 2,2,2-Trifluoroethoxy Group (-OCH₂CF₃): This substituent exerts a complex electronic influence. The oxygen atom possesses lone pairs capable of donating into the ring via a positive resonance effect (+M). However, this is overwhelmingly counteracted by the intense -I effect of the terminal trifluoromethyl (-CF₃) group.[9] The fluorine atoms pull electron density through the sigma bonds, making the entire substituent strongly deactivating.[9] The combined presence of the nitro and trifluoroethoxy groups renders the aromatic ring of this compound highly electron-deficient.[9]

The synergy of these two electron-withdrawing groups makes the molecule an important intermediate for synthesizing complex molecules, with the trifluoroethoxy moiety often enhancing properties like lipophilicity and metabolic stability in bioactive compounds.[1][9]

Figure 1: Summary of electronic effects in the title compound.

Reduction of the Nitro Group: Gateway to Anilines

The most synthetically valuable reaction of the nitro group in this context is its reduction to an amine. This transformation yields 2-(2,2,2-trifluoroethoxy)aniline, a crucial precursor for pharmaceuticals, agrochemicals, and dyes.[2][9] The reduction of aromatic nitro compounds is a well-established and fundamental process in organic synthesis.[10][11]

Preferred Methodology: Catalytic Hydrogenation

Catalytic hydrogenation stands as the most efficient, clean, and widely used method for this reduction.[9] It involves treating the substrate with hydrogen gas in the presence of a metal catalyst.

| Catalyst | Typical Solvent(s) | Pressure (atm H₂) | Temperature (°C) | Yield/Purity | Reference |

| Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | 1 - 3 | 25 - 70 | High (>95%) | [9] |

| Platinum on Carbon (Pt/C) | Ethanol, Acetic Acid | 1 - 4 | 25 - 80 | High (>95%) | [9][12] |

| Raney Nickel (Ra-Ni) | Ethanol, Methanol | 1 - 5 | 25 - 100 | High, substrate dependent | [9][10] |

Table 1: Common Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds.

For the related isomer, 4-(2,2,2-trifluoroethoxy)nitrobenzene, a highly efficient reduction using 10% Pd/C in ethanol at 70°C yielded the corresponding aniline in 97% yield with 99.9% purity after just one hour, demonstrating the efficacy of this approach.[9]

Causality in Protocol Design

-

Catalyst Choice: Palladium and platinum are noble metals that excel at adsorbing hydrogen and the aromatic ring, facilitating the reduction on the catalyst surface. Pd/C is often preferred for its high activity and selectivity under mild conditions.

-

Solvent Selection: Polar protic solvents like ethanol or methanol are excellent choices as they readily dissolve the substrate and do not interfere with the reaction. They also help in the protonolysis steps of the reduction mechanism.

-

Temperature and Pressure: The reaction is typically exothermic.[9] While elevated temperature and pressure can increase the reaction rate, mild conditions (room temperature to 70°C, 1-3 atm H₂) are usually sufficient and prevent side reactions, such as the hydrogenation of the aromatic ring.[13][14]

Step-by-Step Experimental Protocol: Catalytic Hydrogenation

-

Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add this compound (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst, typically 5-10 mol% of 10% Palladium on Carbon (Pd/C). Rationale: The inert atmosphere prevents premature reaction of the catalyst with atmospheric oxygen and moisture.

-

Solvent Addition: Add a suitable solvent, such as anhydrous ethanol, to a concentration of approximately 0.1-0.5 M.

-

System Purge: Seal the vessel and purge the system multiple times with nitrogen gas, followed by several purges with hydrogen gas to ensure a complete hydrogen atmosphere.

-

Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 atm) and begin vigorous stirring. Heat the reaction to the target temperature (e.g., 50°C).

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

-

Work-up: Upon completion, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with additional solvent (ethanol). Rationale: Celite provides a fine filter bed that prevents catalyst particles from passing through.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(2,2,2-trifluoroethoxy)aniline, which can be further purified by column chromatography or distillation if necessary.

Figure 2: Standard workflow for catalytic hydrogenation.

Role in Nucleophilic Aromatic Substitution (SNAr)

While this compound itself lacks a typical leaving group for SNAr, the ortho-nitro group is a powerful activating substituent for such reactions.[7] If a suitable leaving group (e.g., a halogen) were present at the C4 or C6 position, the ring would be highly susceptible to nucleophilic attack.[9]

The Addition-Elimination Mechanism

SNAr reactions proceed via a two-step addition-elimination mechanism.[8][9]

-

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.

The rate-determining step is typically the formation of the Meisenheimer complex.[15] The presence of a strong electron-withdrawing group, like a nitro group, ortho or para to the site of attack is crucial because it delocalizes and stabilizes the negative charge of the intermediate.[8][15]

Figure 3: The SNAr mechanism, showing the stabilizing role of the ortho-nitro group. (Note: Images are placeholders for chemical structures).

The ortho-nitro group in our title compound provides powerful resonance stabilization for a negative charge developed at the C4 or C6 positions. This makes derivatives such as 4-halo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene exceptionally reactive towards nucleophiles like amines, alkoxides, and thiolates.[9][16]

Conclusion

The is a defining feature of its chemistry. Its strong electron-withdrawing nature makes its reduction to an aniline a primary and highly efficient synthetic pathway, best accomplished through catalytic hydrogenation. Furthermore, its position ortho to the trifluoroethoxy group creates a highly electron-deficient aromatic system, making it a powerful activating group for potential SNAr reactions on appropriately substituted analogues. A thorough understanding of these electronic principles allows chemists to strategically employ this molecule as a versatile building block in the synthesis of complex, high-value chemical entities.

References

- 1. This compound [myskinrecipes.com]

- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. ia600607.us.archive.org [ia600607.us.archive.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Nitration of (2,2,2-trifluoroethoxy)benzene: Mechanism and Regioselectivity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in synthetic chemistry. However, the outcome of this reaction is profoundly influenced by the electronic nature of the substituents already present on the ring. This guide provides an in-depth analysis of the nitration mechanism for (2,2,2-trifluoroethoxy)benzene, a substrate of interest due to the unique properties conferred by the trifluoroethoxy moiety. We will dissect the competing electronic effects of this group—a powerful, electron-withdrawing inductive effect and a resonance-based electron-donating effect—to explain its influence on both reaction rate and regioselectivity. This document serves as a technical resource, elucidating the causality behind the observed chemical behavior and providing a validated experimental framework.

The Foundational Mechanism: Electrophilic Aromatic Substitution

The nitration of an aromatic compound is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. The process can be universally broken down into three critical stages: the generation of a potent electrophile, the attack by the nucleophilic aromatic ring, and the restoration of aromaticity.

Generation of the Electrophile: The Nitronium Ion

The reaction requires a highly reactive electrophile, as the stable aromatic ring is not susceptible to attack by weaker agents. This electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Nucleophilic Attack and Sigma Complex Formation

The electron-rich π-system of the benzene ring attacks the nitronium ion. This step is the rate-determining step of the reaction, as it temporarily disrupts the aromaticity of the ring, forming a high-energy carbocation intermediate known as an arenium ion or sigma complex.

Restoration of Aromaticity

To restore the highly stable aromatic system, a weak base in the mixture (such as HSO₄⁻ or H₂O) abstracts a proton from the sp³-hybridized carbon atom of the sigma complex. The electrons from the C-H bond return to the ring, re-establishing the π-system and yielding the final nitroaromatic product.

The Directing Influence of the (2,2,2-trifluoroethoxy) Group

The substituent already present on the benzene ring governs the regiochemical outcome of the nitration. The (2,2,2-trifluoroethoxy) group, -OCH₂CF₃, exerts two opposing electronic effects on the aromatic ring: a deactivating inductive effect and an ortho-para directing resonance effect.

A Duality of Effects: Inductive vs. Resonance

-

Inductive Effect (-I): The three highly electronegative fluorine atoms on the terminal methyl group create a powerful dipole, strongly withdrawing electron density. This effect is transmitted through the sigma bonds of the ethyl chain to the oxygen atom and, subsequently, from the aromatic ring. This strong electron withdrawal (-I effect) reduces the overall electron density of the benzene ring, making it less nucleophilic.[1]

-

Resonance Effect (+M or +R): The oxygen atom directly attached to the ring possesses lone pairs of electrons. These lone pairs can be delocalized into the aromatic π-system through resonance. This donation of electron density (+M effect) increases the electron density at the ortho and para positions specifically.

Overall Effect on Reactivity: A Deactivating Group

In the case of the -OCH₂CF₃ group, the inductive withdrawal is exceptionally strong due to the -CF₃ moiety and dominates over the resonance donation from the oxygen. Consequently, the net effect is a significant withdrawal of electron density from the aromatic ring. This makes (2,2,2-trifluoroethoxy)benzene less reactive towards electrophilic attack than unsubstituted benzene. Therefore, the (2,2,2-trifluoroethoxy) group is classified as a deactivating group .

Regioselectivity: An Ortho-Para Director

Despite being deactivating, the regioselectivity of the reaction is determined by the stability of the sigma complex intermediate formed during the rate-determining step. The resonance effect, although weaker than the inductive effect in this case, is the deciding factor for the position of attack.

-

Ortho and Para Attack: When the nitronium ion attacks at the ortho or para positions, the positive charge of the resulting sigma complex can be delocalized onto the carbon atom bearing the -OCH₂CF₃ group. A crucial resonance structure can then be drawn where the oxygen atom donates a lone pair to stabilize the adjacent positive charge, forming a C=O double bond and delocalizing the charge onto the oxygen. This additional resonance contributor significantly stabilizes the intermediate.

-

Meta Attack: When attack occurs at the meta position, the positive charge of the sigma complex is distributed to the carbons ortho and para to the point of attack. The positive charge is never located on the carbon atom directly attached to the substituent. As a result, the oxygen's lone pair cannot directly participate in stabilizing the carbocation via resonance.

Because the transition states leading to the ortho and para sigma complexes are stabilized by resonance, they are lower in energy than the transition state for meta attack. This leads to a strong preference for substitution at the ortho and para positions . This behavior is analogous to halobenzenes, which are also deactivating yet ortho-para directing.

Caption: Logical workflow of the nitration of (2,2,2-trifluoroethoxy)benzene.

Quantitative Analysis of Isomer Distribution

The principles of regioselectivity allow for a qualitative prediction of the reaction outcome. Quantitatively, the para isomer is typically favored over the ortho isomer due to steric hindrance. The bulky -OCH₂CF₃ group and the incoming nitrating agent can sterically clash at the adjacent ortho position, making the more accessible para position the preferred site of reaction.

While specific yield data for (2,2,2-trifluoroethoxy)benzene is not widely published, data from the closely analogous nitration of trifluoromethoxybenzene (-OCF₃) provides a strong predictive model. In that reaction, the para isomer is formed as the major product with high selectivity.

| Product Isomer | Predicted Distribution | Rationale |

| Para | Major Product (~80-90%) | Electronic stabilization of the intermediate combined with greater steric accessibility. |

| Ortho | Minor Product (~10-20%) | Electronic stabilization is present, but the position is sterically hindered. |

| Meta | Trace / Not Observed | The intermediate lacks the key resonance stabilization from the oxygen atom. |

Experimental Protocol: Nitration of (2,2,2-trifluoroethoxy)benzene

This protocol describes a standard laboratory procedure for the nitration of (2,2,2-trifluoroethoxy)benzene.

Disclaimer: This procedure involves the use of highly corrosive and strong oxidizing acids. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Reagents and Materials

-

(2,2,2-trifluoroethoxy)benzene

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Preparation of the Nitrating Mixture: In a clean, dry flask submerged in an ice bath, slowly add a calculated volume of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. Caution: This mixing is highly exothermic. Allow the mixture to cool to 0-5 °C.

-

Reaction Setup: Charge a round-bottom flask with (2,2,2-trifluoroethoxy)benzene and a solvent such as dichloromethane. Place the flask in an ice bath and begin stirring.

-

Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the stirred solution of the substrate via a dropping funnel. Maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction and Neutralization: Extract the product into an organic layer (e.g., dichloromethane). Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine. Caution: CO₂ evolution during neutralization.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture.

-

Purification: The crude product, consisting mainly of the para and ortho isomers, can be purified by column chromatography on silica gel or by recrystallization to isolate the major para-nitro(2,2,2-trifluoroethoxy)benzene isomer.

Conclusion

The nitration of (2,2,2-trifluoroethoxy)benzene is a nuanced example of electrophilic aromatic substitution, governed by the complex electronic character of the substituent. The potent electron-withdrawing inductive effect of the -OCH₂CF₃ group deactivates the ring, necessitating standard nitrating conditions. However, the directing effects are controlled by the resonance donation from the oxygen's lone pairs, which preferentially stabilize the intermediates of ortho and para attack. This leads to a predictable and highly regioselective outcome, favoring the formation of the para-substituted product due to reduced steric hindrance. A thorough understanding of these competing electronic forces is paramount for scientists aiming to design and control synthetic pathways involving functionalized aromatic compounds.

References

An In-depth Technical Guide to the Safe Handling of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene

Preamble: A Proactive Stance on Chemical Safety

In the landscape of pharmaceutical and agrochemical research, substituted nitroaromatic compounds are invaluable synthetic intermediates.[1][2] 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene is one such molecule, offering a unique combination of an electron-withdrawing nitro group, primed for reduction to a versatile amine, and a lipophilic trifluoroethoxy moiety that can enhance metabolic stability in target molecules.[2] However, its structural similarity to nitrobenzene, a well-documented toxicant, necessitates a handling protocol built on a foundation of rigorous safety and informed caution.

This guide moves beyond a simple recitation of standard procedures. It is designed to provide a deep, mechanistic understanding of the potential hazards associated with this compound and its analogues. By understanding the why behind each safety recommendation, researchers can cultivate a culture of intrinsic safety that anticipates and mitigates risk, ensuring both personal safety and the integrity of their research.

Section 1: Compound Identification and Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the first step in a comprehensive safety assessment. While extensive experimental data for this compound is not widely published, we can compile known data and infer properties from closely related structures.

| Property | Value / Information | Source |

| Chemical Name | This compound | - |

| CAS Number | 87014-28-6 | [3] |

| Molecular Formula | C₈H₆F₃NO₃ | - |

| Molecular Weight | 221.14 g/mol | - |

| Appearance | Likely a liquid or low-melting solid, yellow in color. | Inferred from analogues[4] |

| Boiling Point | ~210 - 211 °C (for Nitrobenzene) | |

| Melting Point | ~5 - 6 °C (for Nitrobenzene) | |

| Solubility | Expected to have low water solubility and be soluble in common organic solvents. | - |

| n-octanol/water Partition Coefficient (log Pow) | 1.86 (for Nitrobenzene); Bioaccumulation is not expected. |

Section 2: Hazard Identification and Comprehensive Risk Assessment

Due to the limited specific toxicological data for this compound, this assessment is conservatively based on the known hazards of nitrobenzene and related fluorinated aromatic compounds. The principle of treating novel compounds with unknown toxicity as highly hazardous is a cornerstone of prudent laboratory practice.[5]

GHS Hazard Classification (Predicted)

The following classification is extrapolated from the established profile of nitrobenzene and related compounds.[6][7][8]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled. |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Blood) through prolonged or repeated exposure. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects. |

In-Depth Toxicological Profile

The Primary Hazard: Methemoglobinemia The most significant acute hazard associated with nitrobenzene and its derivatives is methemoglobinemia.[9][10][11] Inhalation, ingestion, or dermal absorption can lead to the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which is incapable of transporting oxygen.[10][11]

-

Mechanism of Action: This impaired oxygen delivery to tissues results in cyanosis (a bluish discoloration of the skin), fatigue, dizziness, headache, and tachycardia.[9][10] In severe cases, exposure can lead to coma, convulsions, and death.[9][12]

-

Delayed Onset: Symptoms may be delayed for 1 to 4 hours post-exposure, which can create a false sense of security.[6][9]

-

Causality for Caution: The trifluoroethoxy group may enhance the lipophilicity of the molecule, potentially increasing the rate and extent of dermal absorption, making skin contact a critical exposure route.

Chronic and Systemic Toxicity Prolonged or repeated exposure to nitroaromatic compounds presents severe health risks.[9]

-

Organ Damage: The primary target organ is the blood.[8] However, animal studies on nitrobenzene also show evidence of damage to the spleen, liver, brain, and testes.[9][13]

-

Carcinogenicity: Nitrobenzene is classified by the IARC as possibly carcinogenic to humans (Group 2B).[9] Therefore, this compound must be handled as a suspected carcinogen.[7]

-

Reproductive Toxicity: Nitrobenzene is a known reproductive toxicant in male animals, causing testicular atrophy and reduced fertility.[9][13] It may damage fertility in humans.[6][8]

Local Hazards: Skin and Eye Irritation Analogous fluorinated and nitrated aromatic compounds are known to cause skin and serious eye irritation.[14][15][16] Direct contact must be avoided through the stringent use of appropriate personal protective equipment.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. A multi-layered approach combining engineering controls and PPE is mandatory.

Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[17][18] This is non-negotiable and serves to prevent inhalation of vapors or aerosols.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive emissions.[6]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[19]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against splashes, spills, and unforeseen contact.

| Protection Type | Specification | Rationale & Field Insights |

| Hand Protection | Butyl rubber or Viton™ gloves. Check breakthrough times. | Nitro-compounds and halogenated aromatics can degrade common glove materials. Butyl rubber is recommended for handling nitro-compounds.[14] Nitrile gloves may provide splash protection but are not suitable for prolonged contact.[14] Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.[8] |

| Eye Protection | Chemical safety goggles and a full-face shield. | Goggles protect against splashes, while the face shield provides an additional layer of protection for the entire face, which is critical when handling toxic or corrosive materials.[5][14] |

| Skin and Body Protection | A flame-retardant laboratory coat worn over long-sleeved clothing and closed-toe shoes. | This minimizes skin exposure from accidental splashes.[14] Contaminated clothing must be removed immediately and decontaminated before reuse.[6] |

| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge. | Required only when engineering controls are insufficient or during a large spill cleanup. Routine use should not be necessary if work is conducted properly within a fume hood.[14] |

Diagram 1: PPE Selection Workflow

Caption: PPE selection decision tree based on the laboratory task.

Section 4: Standard Operating Procedures for Safe Handling & Storage

Adherence to methodical, validated protocols is essential for mitigating risk.

Protocol: Weighing and Preparing Solutions

-

Preparation: Don all required PPE as outlined in Section 3.2. Ensure the chemical fume hood sash is at the appropriate height.

-

Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent) inside the fume hood before introducing the compound. This minimizes movements in and out of the containment area.

-

Weighing: If the compound is a solid, carefully transfer the desired amount to a tared weigh boat. If it is a liquid, use a syringe or pipette. Perform all transfers over a secondary containment tray to catch any spills.

-

Dissolution: Add the compound to the solvent in a beaker or flask. Use a magnetic stirrer for efficient mixing. Do not heat on an open flame; use a heating mantle or water bath if heating is required.[18]

-

Cleanup: Tightly cap the stock container and wipe it down with a damp cloth before removing it from the fume hood. Decontaminate all equipment used. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

-

Hand Hygiene: After removing gloves properly, immediately wash hands with soap and water.[5]

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[4][17]

-

Security: The storage area should be locked or otherwise accessible only to authorized personnel.[7]

-

Container: Keep the container tightly closed to prevent the release of vapors.[17]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.

Section 5: Emergency Response Protocols

Preparation is the key to effectively managing emergencies.

First-Aid Measures

Immediate and correct action can significantly reduce the severity of an exposure.[20]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and call for immediate medical attention.[21]

-

Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[17] Seek immediate medical attention.[21]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Remove contact lenses if present and easy to do so.[20] Call an ophthalmologist or seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[21] Rinse the mouth with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical advice.

-

Note to Physician: Be aware of the potential for delayed-onset methemoglobinemia. Monitor the patient's methemoglobin levels.[11]

Spill Response Protocol

For small laboratory spills (<100 mL):

-

Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and call emergency services.

-

Contain: If safe to do so, prevent the spill from spreading by diking with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

-

Absorb: Cover the spill with the inert absorbent material.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Diagram 2: Laboratory Spill Response Protocol

Caption: A step-by-step flowchart for responding to a laboratory spill.

Section 6: Waste Disposal

Chemical waste management is a critical component of laboratory safety and environmental stewardship.

-

Segregation: All waste contaminated with this compound, including excess reagents, reaction mixtures, contaminated solvents, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

-

Halogenated Waste: Depending on institutional policy, this compound may need to be disposed of in a "Halogenated Organic Waste" stream due to the fluorine content.[18]

-

Environmental Precaution: Do not let the product enter drains. It is considered harmful to aquatic life with long-lasting effects.[6][8]

-

Compliance: Always follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health & Safety (EH&S) department for specific guidance.

References

- 1. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Benzene, 1-nitro-2-(2,2,2-trifluoroethoxy)- | 87014-28-6 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. gov.uk [gov.uk]

- 10. epa.gov [epa.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. dhss.delaware.gov [dhss.delaware.gov]

- 13. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. (2,2,2-Trifluoroethoxy)benzene | C8H7F3O | CID 12376289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Solubility of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract